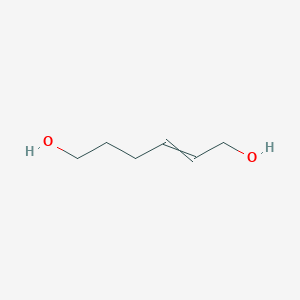
3-Carbamoyl-1-tetradecylpyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamoyl-1-tetradecylpyridinium chloride is a chemical compound with the molecular formula C20H35N2OCl. It is a derivative of pyridinium chloride, characterized by the presence of a carbamoyl group at the third position and a tetradecyl chain. This compound is known for its surfactant properties and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1-tetradecylpyridinium chloride typically involves the reaction of 1-tetradecylpyridinium chloride with a carbamoylating agent. One common method is the reaction of 1-tetradecylpyridinium chloride with urea in the presence of a catalyst under controlled temperature and pressure conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions: 3-Carbamoyl-1-tetradecylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridinium derivatives .
科学研究应用
3-Carbamoyl-1-tetradecylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in studies involving cell membranes and protein interactions due to its surfactant properties.
Medicine: Research into its potential therapeutic applications, including antimicrobial and antifungal properties, is ongoing.
Industry: It is used in the formulation of cleaning agents, detergents, and other industrial products
作用机制
The mechanism of action of 3-Carbamoyl-1-tetradecylpyridinium chloride involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This can result in the leakage of cellular contents and ultimately cell death. The molecular targets include membrane lipids and proteins involved in maintaining cell integrity .
相似化合物的比较
1-Tetradecylpyridinium chloride: Similar in structure but lacks the carbamoyl group.
Cetylpyridinium chloride: Contains a longer alkyl chain (hexadecyl) instead of tetradecyl.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths
Uniqueness: 3-Carbamoyl-1-tetradecylpyridinium chloride is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This modification enhances its surfactant activity and broadens its range of applications compared to similar compounds .
属性
CAS 编号 |
63906-11-6 |
|---|---|
分子式 |
C20H35ClN2O |
分子量 |
355.0 g/mol |
IUPAC 名称 |
1-tetradecylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C20H34N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-17-14-15-19(18-22)20(21)23;/h14-15,17-18H,2-13,16H2,1H3,(H-,21,23);1H |
InChI 键 |
YKVKCUWMWGRMHS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)





![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)





